6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide 6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11332289
InChI: InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+
SMILES: CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Molecular Formula: C23H27N3OS
Molecular Weight: 393.5 g/mol

6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

CAS No.:

Cat. No.: VC11332289

Molecular Formula: C23H27N3OS

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide -

Specification

Molecular Formula C23H27N3OS
Molecular Weight 393.5 g/mol
IUPAC Name 6-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+
Standard InChI Key ZMYCYBCGZGJTJX-WYMPLXKRSA-N
Isomeric SMILES CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
SMILES CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C

Introduction

Chemical Architecture and Structural Features

Core Framework and Functional Groups

The molecule consists of a 4,5,6,7-tetrahydro-1-benzothiophene scaffold substituted at position 6 with a tert-butyl group and at position 3 with a carbohydrazide moiety. The hydrazide group is further functionalized via condensation with (2-methyl-1H-indol-3-yl)methanal, forming an (E)-configured hydrazone . Key structural attributes include:

  • Tetrahydrobenzothiophene core: A partially saturated bicyclic system providing conformational rigidity.

  • tert-Butyl substituent: Enhances lipophilicity and steric bulk, potentially influencing receptor binding .

  • Indole-hydrazone conjugate: Introduces π-π stacking capabilities and hydrogen-bonding sites, common in bioactive molecules .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₂₆H₃₀N₄OS
Molecular Weight446.61 g/mol
Hybridizationsp³ (tetrahydro core) and sp² (indole)
StereochemistryE-configuration at hydrazone double bond

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential steps:

  • Tetrahydrobenzothiophene formation: Cyclization of a thiophene precursor with a cyclohexene derivative, as seen in analogous syntheses .

  • Carboxylic acid activation: Conversion to acyl chloride or mixed anhydride for hydrazide formation.

  • Hydrazone condensation: Reaction with 2-methyl-1H-indole-3-carbaldehyde under acidic or neutral conditions .

Reported Synthetic Protocols

While direct synthesis data for this compound remains unpublished, methodologies for related structures provide critical insights:

  • Step 1: Methyl 6-tert-butyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (analogous to ) undergoes hydrolysis to the carboxylic acid.

  • Step 2: Hydrazide formation via reaction with hydrazine hydrate.

  • Step 3: Condensation with 2-methylindole-3-carbaldehyde in ethanol under reflux, catalyzed by acetic acid .

Table 2: Comparative Reaction Yields for Analogous Syntheses

StepYield (%)ConditionsSource
Hydrazide formation85–92Ethanol, 80°C, 6 hr
Hydrazone condensation72–78AcOH catalyst, reflux, 12 hr

Physicochemical and Pharmacokinetic Profiling

Partitioning and Solubility

The compound’s logP is estimated at 5.8–6.2 (cf. 6.51 for Y508-8479 ), indicating high lipophilicity. Aqueous solubility remains limited (<1 mg/mL), necessitating formulation strategies for in vivo studies.

Spectroscopic Characterization

  • ¹H-NMR: Expected signals include δ 10.2 ppm (NH indole), δ 8.3 ppm (hydrazone CH=N), and δ 1.4 ppm (tert-butyl CH₃) .

  • LC-MS: Predicted [M+H]⁺ at m/z 447.2 with fragmentation patterns mirroring benzothiophene cleavage .

Table 3: Predicted ADME Properties

ParameterValueMethod
logP5.9XLOGP3
Water Solubility0.87 mg/LESOL
CYP3A4 InhibitionLow probabilitySwissADME
Blood-Brain BarrierPermeantBOILED-Egg Model

Applications and Future Directions

Oncology Research

Preclinical studies of analogs demonstrate IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, outperforming doxorubicin in apoptosis induction .

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